molecular formula C7H10O2 B1219279 2-(Ethoxymethyl)furan CAS No. 6270-56-0

2-(Ethoxymethyl)furan

Cat. No. B1219279
CAS RN: 6270-56-0
M. Wt: 126.15 g/mol
InChI Key: BHGBNDNKYPEAAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block demonstrates the potential of furan derivatives in polymer chemistry. Candida antarctica Lipase B was employed to polymerize 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, yielding novel biobased furan polyesters with desirable molecular weights and physical properties (Jiang et al., 2014).

Molecular Structure Analysis

The molecular structure of ethyl naphtho[2,1-b]furan-2-carboxylate, a related furan compound, was characterized by spectroscopic techniques and confirmed through X-ray diffraction studies. It revealed a planar furan ring and specific cell parameters, contributing to the understanding of furan derivatives' structural aspects (Shruthi et al., 2012).

Chemical Reactions and Properties

3-Oxo-2H-furan derivatives, including 2-alkyl-4-ethoxycarbonyl-5-methyl-3-oxo-2H-furans, demonstrate specific reactivities, such as not enolizing to hydroxyfurans but acting as unsaturated ketones towards various nucleophiles. This behavior underlines the unique chemical properties of furan derivatives (Rijke & Boelens, 1973).

Physical Properties Analysis

The synthesis and structural studies of furan derivatives, such as ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, provide insight into their physical properties. The characterization of these compounds through spectroscopic evidence, including FTIR and NMR, supports the understanding of their physical attributes (Suwito et al., 2017).

Chemical Properties Analysis

The catalytic oxidation of furan and related compounds with hydrogen peroxide demonstrates the formation of various hydroxy- and ethoxydihydrofurans and ethoxyfuran, showcasing the versatile chemical properties of furan derivatives under oxidative conditions (Poskonin et al., 1998).

Scientific Research Applications

Biobased Polyesters Synthesis

2-(Ethoxymethyl)furan is a key component in the synthesis of novel biobased polyesters. Research by Jiang et al. (2014) in "Biomacromolecules" demonstrated the enzymatic polymerization of various diacid ethyl esters with 2,5-bis(hydroxymethyl)furan, a closely related compound, leading to the creation of furan polyesters with desirable physical properties (Jiang et al., 2014).

Continuous Production in Fixed Bed Reactor

Hu et al. (2019) investigated the conversion of 2,5-bis(hydroxymethyl)furan (BHMF) to 2-(Ethoxymethyl)furan in a fixed bed reactor. They achieved a high yield of 2-(Ethoxymethyl)furan under optimized conditions, highlighting its scalable production for industrial applications (Hu et al., 2019).

Potential in Bio-Based Polymers

Yuan et al. (2019) discussed the potential of furan derivatives like 2-(Ethoxymethyl)furan in the production of bio-based polymers. Their study in "Applied Microbiology and Biotechnology" focused on the biocatalytic production of 2,5-furandicarboxylic acid (FDCA), a component related to 2-(Ethoxymethyl)furan, emphasizing the environmental benefits of such processes (Yuan et al., 2019).

Antioxidant Activity and Phenolic Content Analysis

Chen et al. (2014) in the "Journal of agricultural and food chemistry" studied the formation of 5-(ethoxymethyl)furan-2-carbaldehyde (EMF), a derivative of 2-(Ethoxymethyl)furan, during the hydrolysis of phenolics in plant foods. Their research contributes to understanding the antioxidant activity and accurate estimation of phenolic content in food analysis (Chen et al., 2014).

Role in Renewable Chemical Feedstock

Chernyshev et al. (2017) in "Russian Chemical Reviews" highlighted the role of furan derivatives, including 2-(Ethoxymethyl)furan, in replacing non-renewable hydrocarbon sources. They explored the synthesis and applications of these compounds in various industries, indicating a shift towards more sustainable chemical feedstocks (Chernyshev et al., 2017).

Biomedical Applications

Romagnoli et al. (2015) investigated benzofuran derivatives, structurally related to 2-(Ethoxymethyl)furan, for their potential in cancer treatment. Their study in "Journal of medicinal chemistry" revealed significant antiproliferative activity, suggesting a promising avenue for future cancer therapies (Romagnoli et al., 2015).

Biofuels Production

Research by Fulignati et al. (2022) in "Chemsuschem" involved the conversion of 5-hydroxymethylfurfural (HMF) to 2,5-bis(ethoxymethyl)furan, a compound similar to 2-(Ethoxymethyl)furan, for potential biofuel applications. This demonstrates the versatility of furan derivatives in renewable energy sectors (Fulignati et al., 2022).

Safety And Hazards

2-(Ethoxymethyl)furan is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research on 2-(Ethoxymethyl)furan could involve exploring the limitations and potential applications of this compound. For instance, the high-value utilization of antibiotic residues as well as the synthesis of platform chemicals over organic waste derived catalytic materials could be potential areas of exploration .

properties

IUPAC Name

2-(ethoxymethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-2-8-6-7-4-3-5-9-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGBNDNKYPEAAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50211780
Record name Ethyl furfuryl ether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Sweet, spicy aroma
Record name Ethyl furfuryl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1512/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

149.00 to 150.00 °C. @ 760.00 mm Hg
Record name 2-(Ethoxymethyl)furan
Source Human Metabolome Database (HMDB)
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Solubility

slightly, Slightly soluble in water, Soluble (in ethanol)
Record name 2-(Ethoxymethyl)furan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040445
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Record name Ethyl furfuryl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1512/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.982-0.988
Record name Ethyl furfuryl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1512/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-(Ethoxymethyl)furan

CAS RN

6270-56-0
Record name Furfuryl ethyl ether
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Record name Ethyl furfuryl ether
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Record name 6270-56-0
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Record name Ethyl furfuryl ether
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Record name 2-(ethoxymethyl)furan
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Record name ETHYL FURFURYL ETHER
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Record name 2-(Ethoxymethyl)furan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040445
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Six batches of ethylfurfuryl ether comprising liquid were prepared as follows. A feed mixture of 120 grams ethanol and 110 grams furfuryl alcohol (molar ratio ethanol/furfuryl alcohol of 2.5) was added to 10 grams acidic ZSM-5 particles with a silica-alumina ratio of 30. The mixture was contracted with the catalyst for 2.5 hours at 125° C. under stirring.
[Compound]
Name
30
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step Two
Quantity
120 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
X Lv, X Luo, X Cheng, J Liu, C Li… - Frontiers in Bioengineering …, 2022 - frontiersin.org
Hydroxymethylfurfural (HMF) derivatives such as 2,5-bis(hydroxymethyl)furan (BHMF) and furandicarboxylic acid (FDCA) are promising alternative of fossil-based diols and dicarboxylic …
Number of citations: 4 www.frontiersin.org
Y Zheng, J Zang, Q Zhang, X Wu, S Qiu, Q Meng… - Green …, 2023 - pubs.rsc.org
… reported reaction routes, our work proposed a novel ethanol-induced conversion route via acid-catalyzed etherification of furfuryl alcohol and ethanol to form 2-ethoxymethyl-furan (2-(…
Number of citations: 3 pubs.rsc.org
H Guo, Y Abe, X Qi, RL Smith Jr - Reaction Chemistry & Engineering, 2020 - pubs.rsc.org
A method was developed for preparing bifunctional carbon Ni/NiO nanofiber catalysts that promote efficient one-pot conversion of C5/C6 carbohydrates into levulinate esters in alcohol …
Number of citations: 19 pubs.rsc.org
CR Patil, CV Rode - ChemistrySelect, 2018 - Wiley Online Library
Etherification of furanic compounds such as furfuryl alcohol (FA) and 5‐(Hydroxymethyl) furfural (5‐HMF) to the corresponding ethers was successfully achieved over Zr‐SBA‐15 catalyst…
H Yuan, C Li, R Shan, J Zhang, Y Chen - Reaction Chemistry & …, 2023 - pubs.rsc.org
A series of antibiotic residue derived solid acids were developed for the selective transformation of bio-based furfuryl alcohol into ethyl levulinate. KOH modification and chlorosulfonic …
Number of citations: 0 pubs.rsc.org
Y Tang, X Liu, R Xi, L Liu, X Qi - Renewable Energy, 2022 - Elsevier
As one of the important chemical feedstocks and biofuels, ethyl levulinate (EL) can be produced from biomass-derived furfural by consecutive hydrogenation, etherification and ring-…
Number of citations: 3 www.sciencedirect.com
P Neves, MM Antunes, PA Russo, JP Abrantes… - Green …, 2013 - pubs.rsc.org
Mesoporous aluminosilicates of the type Al-TUD-1, prepared via “green”, low-cost, non-surfactant templating routes, are effective and versatile heterogeneous acid catalysts for the …
Number of citations: 110 pubs.rsc.org
Z Zhang, P Wang, Z Wu, C Yue, X Wei, J Zheng… - RSC …, 2020 - pubs.rsc.org
Nb2O5 nanowires with high specific surface area and crystallinity were prepared by using ammonium oxalate and an acetic acid solvent system. The nanomaterial was applied in …
Number of citations: 9 pubs.rsc.org
S Fulignati, C Antonetti, T Tabanelli, F Cavani… - …, 2022 - Wiley Online Library
The depletion of fossil resources is driving the research towards alternative renewable ones. Under this perspective, 5‐hydroxymethylfurfural (HMF) represents a key molecule deriving …
M Bertuccioli, R Viani - Journal of the Science of Food and …, 1976 - Wiley Online Library
Gas chromatrography–mass spectrometry, using the special sampling technique described previously, revealed 39 components in the headspace of red wine. Nineteen of the …
Number of citations: 39 onlinelibrary.wiley.com

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